7-Methyl-1,4,2-benzodithiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82946-24-5 |
|---|---|
Molecular Formula |
C8H7NS2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
7-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)11-9-5-10-7/h2-5H,1H3 |
InChI Key |
QXUWYPKGLFTCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=NS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,2 Benzodithiazine Structures
Established Synthetic Pathways for Benzodithiazine Core Formation
The construction of the 1,4,2-benzodithiazine ring system has been approached through several classical organic synthesis strategies. These methods provide the foundational knowledge for accessing this particular heterocyclic structure.
Nucleophilic Substitution Reactions in 1,4,2-Benzodithiazine Synthesis
Nucleophilic substitution is a cornerstone in the synthesis of many heterocyclic compounds, including 1,4-benzothiazines. nih.gov This approach typically involves the reaction of a binucleophile, such as 2-aminothiophenol (B119425), with a suitable electrophile. nih.gov In one common method, the sulfur atom of 2-aminothiophenol acts as a nucleophile, attacking an electrophilic carbon, followed by an intramolecular cyclization involving the amino group. nih.gov For instance, the reaction of 2-aminothiophenol with α-bromoacetophenones in the presence of a base like triethylamine (B128534) leads to the formation of 1,4-benzothiazine derivatives. nih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Aminothiophenol, α-Bromoacetophenones | Triethylamine, Reflux | 1,4-Benzothiazine derivatives | nih.gov |
| 2-Bromothiophenol (B30966), N-Alkyl-substituted chloroacetamide | Cu(acac)₂, K₂CO₃, DMF, 135°C | 1,4-Benzothiazine derivatives | nih.gov |
| 2-Aminothiophenol, α-Bromoacetates | Lactamization | Enantioenriched 2-substituted 1,4-benzothiazin-3-ones | colab.ws |
Ring Expansion Strategies for 1,4,2-Benzodithiazine Scaffold Construction
Ring expansion reactions offer a powerful method for the synthesis of larger heterocyclic rings from more readily available smaller ring systems. A notable example is the synthesis of 1,4,2-benzodithiazine carboxylates through the ring expansion of 1,3-benzodithioles. researchgate.net This method provides a direct route to the 1,4,2-benzodithiazine core. Another strategy involves the oxidative ring expansion of 2-aminobenzothiazoles with alkenes, facilitated by reagents like iodobenzene (B50100) diacetate, to produce 1,4-benzothiazine derivatives. nih.gov Although this yields the isomeric 1,4-benzothiazine, it highlights the utility of ring expansion as a synthetic tool in this area. Furthermore, nucleophile-induced ring contraction of pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines has been shown to produce pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles, demonstrating the reversible nature of these ring systems and the potential for strategic ring interconversions. beilstein-journals.org
| Starting Material | Reagents/Conditions | Product | Reference |
| 1,3-Benzodithioles | Not specified | 1,4,2-Benzodithiazine carboxylates | researchgate.net |
| 2-Aminobenzothiazoles, Alkenes | Iodobenzene diacetate, Argon, 85°C | 1,4-Benzothiazine derivatives | nih.gov |
| Pyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones | Alkanols, Benzylamine, or Arylamines | Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles | beilstein-journals.org |
Cyclocondensation and Heterocyclization Reactions in Benzodithiazine Assembly
Cyclocondensation reactions are fundamental to the synthesis of a wide variety of heterocyclic compounds. The synthesis of 1,4-benzothiazines, for example, is often achieved through the condensation of 2-aminothiophenol with various bifunctional compounds such as 1,3-dicarbonyl compounds, enaminones, and α,β-unsaturated carbonyl compounds. rsc.org A specific example is the reaction of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride, which, after several steps, yields substituted azetidinones. nih.gov
A copper(I)-catalyzed three-component cyclocondensation of ortho-hydroxybenzyl alcohol, terminal alkynes, and sulfonyl azides has been developed to produce 2-sulfonyliminocoumarins, showcasing a formal [4+2] hetero-Diels-Alder reaction. nih.gov While not directly yielding a benzodithiazine, this highlights the power of multicomponent reactions in building complex heterocyclic systems. Similarly, the reaction of acetophenones, anilines, and elemental sulfur can produce 1,4-benzothiazine derivatives under oxidative conditions. nih.gov These cyclocondensation strategies, with appropriate modifications to the starting materials, are applicable to the synthesis of the 1,4,2-benzodithiazine scaffold.
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Aminothiophenol, 1,3-Dicarbonyl compounds | Various catalysts | 1,4-Benzothiazine derivatives | rsc.org |
| 2-Aminobenzothiazole-6-carboxylic acid, Chloroacetyl chloride, Hydrazine hydrate, Aromatic aldehydes | Triethylamine | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | nih.gov |
| ortho-Hydroxybenzyl alcohol, Aromatic terminal alkynes, p-Toluenesulfonyl azide | CuTC, Base | 2-Sulfonyliminocoumarins | nih.gov |
| Acetophenones, Anilines, Elemental sulfur | KI, DMSO, 150°C | 1,4-Benzothiazine derivatives | nih.gov |
Novel Approaches and Catalyst-Mediated Synthesis of Benzodithiazine Derivatives
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for constructing benzodithiazine and related heterocyclic scaffolds. These methods often employ catalytic systems to improve yields, reduce reaction times, and enhance selectivity.
One notable development is the catalyst-free synthesis of benzothiadiazine derivatives under visible light. chemrxiv.org This approach offers a milder and more environmentally friendly alternative to traditional methods that often require transition metals, chemical oxidants, and high temperatures. chemrxiv.org Another innovative approach is the use of isocyanide-based one-pot, three- and four-component reactions to synthesize novel tricyclic benzodiazepine (B76468) and dihydroquinoxaline derivatives without the need for a catalyst. nih.gov
Copper-catalyzed reactions have also proven valuable. For instance, a copper-mediated Ullmann coupling reaction has been employed for the synthesis of 1,4-benzothiazine derivatives. nih.gov Furthermore, various nanocatalysts and metal-based catalysts have been utilized under diverse reaction conditions for the efficient synthesis of 1,4-benzothiazines. rsc.org
Regiochemical and Stereochemical Control in Benzodithiazine Synthesis
Achieving regiochemical and stereochemical control is a critical aspect of modern organic synthesis, particularly when targeting specific isomers of a complex molecule.
In the synthesis of 1,4-benzothiazines, regioselectivity can be a significant challenge. For example, the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides can lead to different regioisomers depending on the reaction conditions. acgpubs.org The presence or absence of HCl in the reaction medium can direct the regiochemical outcome. acgpubs.org Similarly, the reaction of N-(chlorosulfonyl)imidoyl chlorides with substituted anilines demonstrates regioselectivity, with cyclization favoring the sterically less hindered position. researchgate.net
Stereochemical control is also crucial, especially when synthesizing chiral molecules. A study on the intermolecular Michael addition of certain benzothiazine anions demonstrated that high stereoselectivity can be achieved, although controlling the direction of relative stereoselectivity is not always straightforward. nih.gov The introduction of a chiral auxiliary is a common strategy to control the stereochemical outcome of a reaction. youtube.com This auxiliary is a temporary part of the molecule that directs the formation of a specific stereoisomer and is subsequently removed. youtube.com In the synthesis of benzothiadiazine derivatives as PI3Kδ-selective inhibitors, chiral resolution of a key amine intermediate was performed to obtain the desired enantiomers, which showed significantly different biological activities. nih.gov
Reaction Mechanisms and Mechanistic Insights into 1,4,2 Benzodithiazine Chemistry
Fundamental Mechanistic Interpretations of Benzodithiazine Ring Formation
The formation of the 1,4,2-benzodithiazine ring is a complex process that can hypothetically proceed through several mechanistic routes. Drawing parallels from the more extensively studied 1,4-benzothiazines, the cyclization process is key to forming the heterocyclic core. beilstein-journals.org
Electrophilic and Nucleophilic Cyclization Pathways
The construction of the benzodithiazine ring likely involves either electrophilic or nucleophilic cyclization as the key bond-forming step. The specific pathway is often dictated by the nature of the starting materials and the reaction conditions employed.
Electrophilic Cyclization: In a potential electrophilic cyclization pathway, a suitably substituted benzene (B151609) derivative bearing a sulfur-containing side chain could be activated to generate an electrophilic sulfur species. This electrophile would then be attacked by a nucleophilic nitrogen or sulfur atom on an adjacent side chain, leading to ring closure. For instance, the reaction of an o-alkynyl thioanisole (B89551) with an electrophilic sulfur source is a known method for synthesizing benzo[b]thiophenes, illustrating the principle of electrophile-mediated cyclization. escholarship.org While not directly documented for 1,4,2-benzodithiazines, a similar approach could be envisioned.
Nucleophilic Cyclization: Conversely, nucleophilic cyclization pathways are also highly plausible. In this scenario, a nucleophilic sulfur or nitrogen atom would attack an electrophilic carbon center to form the heterocyclic ring. A common strategy in the synthesis of related 1,4-benzothiazines involves the reaction of 2-aminothiophenol (B119425) with various electrophiles. beilstein-journals.org For example, the reaction with α-bromoacetophenones proceeds via an initial nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization of the amino group onto the carbonyl carbon. beilstein-journals.org Another example is the reaction of 2-aminothiophenol with epoxides, where the more nucleophilic sulfur atom typically attacks first, followed by intramolecular cyclization by the nitrogen atom. nih.gov
A stereoselective intramolecular nucleophilic addition of sulfonimidoyl carbanions to α,β-unsaturated functional groups has also been reported for the synthesis of benzothiazines, proceeding with high stereoselectivity. beilstein-journals.org
Intramolecular Sulfonylation Processes
Theoretical Elucidations of Benzodithiazine Reaction Mechanisms
Detailed theoretical and computational studies specifically on the reaction mechanisms of 7-Methyl-1,4,2-benzodithiazine or the parent 1,4,2-benzodithiazine are scarce. However, computational investigations into related heterocyclic systems can offer predictive insights. For instance, DFT calculations have been used to study the energy barriers and thermodynamic favorability of the formation of novel benzothiazole (B30560) and benzo escholarship.orgnih.govoxazin-3(4H)-one structures, suggesting that exothermic pre-reactions can provide the necessary energy to overcome high activation barriers. researchgate.net Such theoretical approaches could be instrumental in mapping out the potential energy surfaces for the formation of 1,4,2-benzodithiazines, evaluating the feasibility of different cyclization pathways, and explaining observed regioselectivities.
Transformations Involving Ring Contraction and Rearrangement in Benzodithiazine Systems
The 1,4,2-benzodithiazine ring system can undergo transformations that lead to other heterocyclic structures, most notably through ring contraction.
A documented example involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] escholarship.orgnih.govbenzothiazine-1,2,4-triones. chemrxiv.org In this reaction, the nucleophile attacks the C4 position of the pyrrolobenzothiazine, leading to the cleavage of the S-C bond of the 1,4-benzothiazine moiety. This generates a 1-(2-thiophenyl)pyrrole derivative in situ, which then undergoes intramolecular cyclization to form a pyrrolo[2,1-b] beilstein-journals.orgescholarship.orgbenzothiazole. chemrxiv.org This transformation demonstrates the lability of the 1,4-thiazine ring under certain conditions and provides a synthetic route to a different class of fused sulfur-nitrogen heterocycles.
The table below summarizes the key transformation discussed:
| Starting Material | Reagent/Condition | Product | Transformation Type | Reference |
| 3-Aroylpyrrolo[2,1-c] escholarship.orgnih.govbenzothiazine-1,2,4-trione | Nucleophile | Pyrrolo[2,1-b] beilstein-journals.orgescholarship.orgbenzothiazole | Ring Contraction | chemrxiv.org |
Advanced Spectroscopic and Structural Characterization of 1,4,2 Benzodithiazine Molecular Architectures
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopy is fundamental to the characterization of molecular structures, probing the interactions of molecules with electromagnetic radiation to reveal details about bonding, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For a compound like 7-Methyl-1,4,2-benzodithiazine, ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to each unique proton and carbon atom. The chemical shifts (δ) are highly sensitive to the electronic environment, influenced by factors such as the electronegativity of nearby atoms (sulfur and nitrogen) and the aromatic ring currents.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The protons on the benzene (B151609) ring would typically appear in the downfield region (approximately 6.5–8.0 ppm) as a result of the deshielding effect of the aromatic ring current. The specific splitting patterns would depend on the coupling between adjacent protons.
Methyl Protons: The methyl group (CH₃) at the C-7 position would produce a singlet in the upfield region (around 2.0–2.5 ppm).
N-H Proton: If a proton is present on the nitrogen atom, it would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
Aromatic Carbons: The carbons of the benzene ring would resonate between approximately 110 and 150 ppm. Carbons directly attached to the heteroatoms (S and N) would be shifted further downfield.
Methyl Carbon: The carbon of the methyl group would appear at the most upfield position, typically between 15 and 25 ppm.
Analysis of related 1,2-benzothiazine derivatives shows N-methyl protons appearing in the 3.07 to 3.10 ppm range and aromatic protons resonating between 6.70 and 8.19 ppm. beilstein-journals.org Spectral data for 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides have also been thoroughly analyzed to support their enolic structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzothiazine Analogues
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic Protons | 6.70 - 8.19 | beilstein-journals.org |
| ¹H | N-Methyl Protons | 3.07 - 3.10 | beilstein-journals.org |
| ¹H | Methoxy (B1213986) Protons | 3.78 | ijcmas.com |
| ¹H | Aliphatic Methylene | 5.46 | ijcmas.com |
| ¹³C | Carbonyl (Ester) | 167.83 | ijcmas.com |
| ¹³C | Aromatic Carbons | 110 - 150 | General |
| ¹³C | Methyl Carbon | 15 - 25 | General |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is an effective method for identifying the functional groups present in a molecule. The presence of sulfur and nitrogen atoms in the heterocyclic ring gives these compounds unique physicochemical characteristics and reactivity. nih.gov
For this compound, the IR spectrum would be expected to display characteristic absorption bands.
Key Expected IR Absorption Bands:
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. youtube.com
C-H Stretching (Alkyl): The methyl group's C-H stretching would be observed just below 3000 cm⁻¹.
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually produce several sharp bands in the 1450–1600 cm⁻¹ region. youtube.com
C-N Stretching: This vibration is expected in the 1250–1350 cm⁻¹ range.
C=N Stretching: If a C=N double bond is present, a band would be expected around 1640 cm⁻¹. researchgate.net
C-S Stretching: These are typically weak bands found in the fingerprint region (600–800 cm⁻¹).
In studies of related benzothiazole (B30560) compounds, characteristic peaks have been identified at 1460 cm⁻¹ (C=C stretch), 1550 cm⁻¹ (C-H in-plane bend), and 1640 cm⁻¹ (C=N stretch), all attributed to vibrations of the benzothiazole aromatic ring. researchgate.net
Table 2: Characteristic Infrared (IR) Frequencies for Benzothiazine and Related Heterocycles
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C-H Stretch | Aromatic | > 3000 | youtube.com |
| C=C Stretch | Aromatic | 1450 - 1600 | youtube.com |
| C=N Stretch | Imine | ~1640 | researchgate.net |
| N-H Stretch | Amine | 3200 - 3400 | researchgate.net |
| C-H Bend | Aromatic | 814 - 868 | researchgate.net |
Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV/Vis) spectroscopy investigates the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The absorption of UV or visible light corresponds to the energy required to promote an electron to a higher energy state.
The UV/Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions associated with the fused aromatic system. The presence of heteroatoms with non-bonding electrons (n) could also lead to n→π* transitions. Studies on related quinobenzothiazine derivatives show that these compounds have potential as anticancer substances and their interactions with proteins can be monitored using fluorescence and UV-Vis spectroscopy. nih.gov
Fluorescence spectroscopy provides further insight into the electronic structure by measuring the light emitted as an excited molecule returns to its ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can provide information about the structural changes in the excited state. For example, studies of 7-amino-2,1-benzothiazine derivatives have detailed their absorption and fluorescence properties in various solvents, showing how the electronic transitions are sensitive to the environment. rsc.org Similarly, the photophysical properties of 7-hydroxy-4-methylcoumarin, another heterocyclic compound, are significantly affected by solvent polarity and hydrogen-bonding ability. researchgate.net
Table 3: Representative Photophysical Data for Analogous Amino-Benzothiazine Dyes
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |
| Hexane | 347 | 493 | rsc.org |
| Toluene | 355 | 491 | rsc.org |
| Chloroform | 355 | 487 | rsc.org |
| Methanol | 352 | 485 | rsc.org |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a single-crystal X-ray structure would definitively establish the geometry of the dithiazine ring and its fusion to the benzene ring. Studies on analogous 1,2-benzothiazine derivatives reveal that the thiazine (B8601807) ring is non-planar, often adopting a half-chair or distorted sofa conformation. researchgate.netnih.gov For instance, the crystal structure of methyl 1-allyl-4-methyl-1H-benzo[c] researchgate.netresearchgate.netthiazine-2,2-dioxide shows a distorted sofa conformation for the dihydrothiazine ring, with the sulfur atom significantly displaced from the mean plane of the other ring atoms. nih.gov
Table 4: Selected Crystallographic Data for Methyl 1-allyl-4-methyl-1H-benzo[c] researchgate.netresearchgate.netthiazine-2,2-dioxide
| Parameter | Description | Value | Reference |
| Crystal System | - | Monoclinic | nih.gov |
| Space Group | - | P2₁/n | researchgate.net |
| Ring Conformation | Dihydrothiazine Ring | Distorted Sofa | nih.gov |
| S1 Atom Deviation | Deviation from mean plane | 0.767 (1) Å | nih.gov |
| C7=C8 Bond Length | Endocyclic double bond | 1.348 (6) Å | nih.gov |
| C7—C8—C9—O1 Torsion Angle | Ester substituent twist | 46.0 (7)° | nih.gov |
Mass Spectrometry and Fragmentation Pathway Analysis for Benzodithiazines
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation patterns of the molecular ion. wikipedia.org
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The fragmentation of heterocyclic compounds is often directed by the heteroatoms. dtic.mil
Plausible Fragmentation Pathways:
Loss of Methyl Radical: A common initial fragmentation could be the loss of a methyl radical (•CH₃) from the molecular ion.
Ring Cleavage: The dithiazine ring is likely to undergo cleavage. This could involve the loss of sulfur-containing fragments (e.g., S, S₂, SH).
Retro-Diels-Alder Reaction: Depending on the exact structure and bonding, a retro-Diels-Alder type reaction could lead to the cleavage of the heterocyclic ring.
Formation of Benzoyl Cation: The fragmentation of related aromatic amides often results in a stable benzoyl cation (m/z 105) after the loss of the amine group, followed by further fragmentation to a phenyl cation (m/z 77). researchgate.net
Analysis of the fragmentation patterns of related sulfur-nitrogen heterocycles helps in predicting the behavior of benzodithiazines under mass spectrometric conditions. researchgate.net
Computational and Quantum Chemical Studies on 1,4,2 Benzodithiazine Systems
Density Functional Theory (DFT) Applications in Benzodithiazine Research
Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules. It is widely used in benzodithiazine research to predict molecular structure, reactivity, and intermolecular interactions. nih.govnih.govresearchgate.net
Electronic Structure and Molecular Geometry Optimization
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov By using functionals like B3LYP, researchers can compute the optimized geometries for benzodithiazine derivatives, providing data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
For instance, studies on related 1,2-benzothiazine derivatives have used the B3LYP/LANL2DZ level of theory to optimize geometries, with initial coordinates taken from X-ray crystallography data. nih.gov Verifying that the optimized structure corresponds to a true energy minimum is done through frequency analysis, where the absence of imaginary frequencies confirms a stable ground state. nih.gov This process is fundamental for understanding the molecule's intrinsic structural properties before predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of DFT that provides insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
The table below, based on data for related benzothiazole (B30560) derivatives, illustrates how different substituents can alter the HOMO-LUMO energy gap.
| Compound Type | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzothiazole Derivative | Donor Group | -5.58 | -2.75 | 2.83 |
| Benzothiazole Derivative | Acceptor Group (-NO2) | -6.18 | -3.35 | 2.83 |
| Benzothiadiazole Derivative | Aryl Donor | -5.20 | -3.11 | 2.09 |
| Dimeric 1,2-Benzothiazine | Varies | -6.45 to -6.87 | -1.33 to -2.02 | 4.43 to 5.12 |
This table is interactive. Click on the headers to sort the data. The data is illustrative and derived from studies on related compound classes. nih.govresearchgate.netbeilstein-journals.org
Noncovalent Interactions and Supramolecular Aggregations
DFT and other computational methods are also used to study the noncovalent interactions that govern how benzodithiazine molecules interact with each other and with biological targets. These interactions, such as hydrogen bonds and van der Waals forces, are crucial for forming larger supramolecular assemblies. mdpi.comrsc.orgbeilstein-journals.orgresearchgate.net
Molecular dynamics simulations of benzothiadiazine derivatives have shown a strong affinity for cell membrane interfaces, where they can form hydrogen bonds with lipids and cholesterol. mdpi.com The strength and duration of these bonds, typically between 1.6 and 2.1 Å, depend on the specific derivative and the lipid sites involved. mdpi.com Additionally, Hirshfeld Surface Analysis (HSA) is a computational technique used alongside DFT to visualize and quantify intermolecular interactions within a crystal, providing insights into how molecules pack together. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzodithiazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. nih.govnih.govherts.ac.uknih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. researchgate.netchula.ac.th
Calculation of Molecular Descriptors and Statistical Model Development
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. hufocw.orgresearchgate.net These descriptors can be categorized as:
Topological: Describing atomic connectivity (e.g., atom counts, molecular weight). hufocw.org
Electronic: Quantifying electron distribution (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov
Steric/Geometrical: Relating to the molecule's size and shape (e.g., molecular volume, surface area). hufocw.org
Hydrophobic: Pertaining to water solubility (e.g., LogP). nih.gov
Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like Multiple Linear Regression (MLR). researchgate.netresearchgate.netnih.gov The goal is to create an equation that can accurately predict the biological activity of a compound based on its descriptor values. A robust QSAR model is typically validated using internal (cross-validation) and external test sets to ensure its predictive power. nih.gov
The table below lists some common molecular descriptors used in QSAR studies of benzodithiazine-related compounds.
| Descriptor Class | Example Descriptors |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Polarizability |
| Steric/Topological | Molecular Weight, Molecular Volume, Ovality, Ring Counts |
| Hydrophobicity | LogP (octanol/water partition coefficient) |
| H-Bonding | Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count |
This table is interactive and provides examples of descriptors used in QSAR modeling. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Derivations for Designed Benzodithiazine Analogs
The ultimate goal of QSAR modeling is to derive clear Structure-Activity Relationships (SAR). SAR explains how specific changes to a molecule's structure affect its biological activity, providing a rational basis for designing new, more potent analogs. nih.govresearchgate.netplos.orgyoutube.com
For the broader class of benzothiazole and benzothiazine derivatives, SAR studies have yielded several key insights:
Substitution Position: Substitutions at the C-2 and C-6 positions of the benzothiazole ring are often crucial for biological activity. researchgate.net
Nature of Substituents: The presence of hydrophobic groups on certain parts of the molecule can enhance activity, potentially by improving cell membrane permeability. chula.ac.th Conversely, the addition of specific electron-withdrawing groups can modulate electronic properties to increase potency. chula.ac.th
Key Functional Groups: Studies on related benzothiazole inhibitors have identified that components like a sulfonyl group and a piperidine (B6355638) ring can be essential for activity. nih.gov
By analyzing the descriptors that are most significant in a validated QSAR model, researchers can deduce these relationships and guide the synthesis of new benzodithiazine analogs with improved therapeutic potential. nih.govnih.govnih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis of Benzodithiazine Molecules
No published research could be identified for molecular dynamics simulations or detailed conformational analysis specifically targeting 7-Methyl-1,4,2-benzodithiazine or the parent benzodithiazine system. Such studies would typically involve computational methods to simulate the motion of the molecule over time, identifying stable conformations, transition states, and dynamic behavior. However, no data on potential energy surfaces, dihedral angle distributions, or root-mean-square deviation (RMSD) analyses for this class of compounds are available in the surveyed literature.
Theoretical Studies of Isomerism and Stability in Benzodithiazine Systems
A search for theoretical studies on the isomerism and relative stability of this compound and its related isomers did not yield any specific results. This type of research would typically employ quantum chemical calculations (like Density Functional Theory, DFT) to determine the thermodynamic stability of different positional isomers (e.g., varying the position of the methyl group) or structural isomers (e.g., 1,2,4-benzodithiazine vs. 1,4,2-benzodithiazine). No computational data regarding the relative energies, bond lengths, or electronic properties of these specific isomers is present in the accessible scientific domain.
Reactivity Profiles and Chemical Transformations of 1,4,2 Benzodithiazine Derivatives
Nucleophilic and Electrophilic Reactivity of the Benzodithiazine Ring System
The 1,4,2-benzodithiazine ring system is characterized by multiple electrophilic centers, making it susceptible to nucleophilic attack. nih.gov The reactivity is significantly influenced by the presence of heteroatoms and the fused benzene (B151609) ring. Studies on related 1,4-benzothiazine structures indicate that the sulfur atom often acts as a strong nucleophile, for instance, initiating ring-opening reactions of epoxides. acgpubs.org This is followed by an attack from the nitrogen atom to complete the cyclization. acgpubs.org
In some fused 1,4-benzothiazine systems, a highly reactive thioester group makes the adjacent carbon atom the most reactive electrophilic center. nih.govbeilstein-journals.org This susceptibility can lead to nucleophile-induced ring contraction, where the 1,4-benzothiazine ring transforms into a more stable 1,3-benzothiazole derivative. nih.govbeilstein-journals.org This process involves the cleavage of the S–C bond within the 1,4-benzothiazine moiety by a nucleophile, leading to the formation of a thiol intermediate that subsequently undergoes intramolecular cyclization. nih.govbeilstein-journals.org
Furthermore, the reactivity of the benzodithiazine ring can be modulated by substituents on the aromatic portion. For instance, in related 2H-1,2,3-benzothiadiazine 1,1-dioxides, the presence and position of substituents like chlorine or methoxy (B1213986) groups on the benzene ring dictate the outcome of reactions with nucleophiles such as amines. researchgate.net This suggests that the methyl group at the 7-position of 7-Methyl-1,4,2-benzodithiazine likely influences the regioselectivity and rate of nucleophilic and electrophilic reactions on the aromatic ring.
Functionalization and Derivatization Strategies of the 1,4,2-Benzodithiazine Core
The functionalization of the 1,4,2-benzodithiazine core can be achieved through various synthetic strategies, often involving the reaction of substituted 2-aminothiophenols with suitable electrophiles. nih.gov While direct functionalization of the pre-formed benzodithiazine ring is possible, many derivatives are synthesized by employing substituted precursors.
One common strategy involves the reaction of 2-aminothiophenol (B119425) with α-haloketones or related compounds. The sulfur atom of the 2-aminothiophenol acts as a nucleophile, attacking the α-carbon and displacing the halide. Subsequent cyclization via the amino group's interaction with the carbonyl carbon leads to the formation of the 1,4-benzothiazine ring. nih.gov
Ring expansion reactions are another avenue for synthesizing functionalized benzodithiazines. For example, 1,3-benzodithioles can undergo ring expansion to yield 1,4,2-benzodithiazine carboxylates. researchgate.net Similarly, 1,3-dithiolium salts react with a mixture of iodine and aqueous ammonia (B1221849) to form 1,4,2-dithiazine derivatives. rsc.org
The table below summarizes various synthetic methods used for the functionalization of the related 1,4-benzothiazine core, which could be adapted for this compound.
| Precursors | Reagents/Catalyst | Product Type | Reference |
| 2-Aminothiophenol, Styrene | NBS, Cetylpyridinium Bromide | 2-Aryl-1,4-benzothiazine | nih.gov |
| 2-Aminothiophenol, 1,3-Dicarbonyl Compounds | Polyethylene Glycol (PEG-200) | Substituted 1,4-benzothiazines | nih.gov |
| N,N-dimethyl enaminones, 2-Aminothiophenol | I₂ in Ethyl Lactate | Substituted 1,4-benzothiazines | nih.gov |
| 2-Aminothiophenol, α-Cyano-α-alkoxycarbonyl Epoxides | Acetonitrile (reflux) | 3-Hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylates | acgpubs.org |
| 2-Aminothiophenol, Maleic Anhydride | H₂SO₄, Ultrasound | 3,4-Dihydro-2-methoxycarbonylmethyl-3-oxo-2H-1,4-benzothiazine | arabjchem.org |
Interactions with Other Chemical Species and Reagents (e.g., alkynes, amines)
The 1,4,2-benzodithiazine ring system exhibits reactivity towards a range of chemical species, including alkynes and amines. The interaction with activated alkynes is a notable transformation. researchgate.netrsc.org For instance, photolysis of 1,4,2-dithiazines in the presence of dimethyl acetylenedicarboxylate (B1228247) results in Diels-Alder adducts of an intermediate 1,2-dithione. rsc.org
Reactions with amines can lead to functionalization or even ring transformation. In the case of related benzothiadiazine dioxides, amines can act as nucleophiles, leading to the substitution of leaving groups on the aromatic ring or demethylation of methoxy substituents. researchgate.net The specific outcome is highly dependent on the reaction conditions and the substitution pattern of the benzothiadiazine derivative. researchgate.net
Grignard reagents have been shown to react at the S-1 position of the 1,4,2-dithiazine ring, causing fragmentation of the ring to yield nitrile and 1,2-dithioethene moieties. rsc.org This highlights a pathway for the decomposition or transformation of the benzodithiazine core.
The table below details some of the observed interactions of 1,4,2-dithiazine derivatives with various reagents.
| Reagent | Conditions | Outcome | Reference |
| Dimethyl Acetylenedicarboxylate | Photolysis | Diels-Alder adducts | rsc.org |
| Tetracyanoethylene | Photolysis | Diels-Alder adducts | rsc.org |
| Norbornene | Photolysis | Diels-Alder adducts | rsc.org |
| Grignard Reagents | - | Ring fragmentation to nitrile and 1,2-dithioethene moieties | rsc.org |
| Base | - | Ring contraction | researchgate.net |
| Amines (on related systems) | Varies | Nucleophilic substitution or demethylation | researchgate.net |
Advanced Applications of 1,4,2 Benzodithiazine Scaffolds in Contemporary Chemistry
Benzodithiazines as Synthetic Scaffolds in Organic Synthesis
The 1,4,2-benzodithiazine framework is a versatile building block in synthetic organic chemistry. rsc.org Its structural integrity and the presence of reactive sites allow for a wide range of chemical modifications, leading to the creation of diverse and complex molecular architectures. rsc.org Chemists utilize the benzodithiazine core to construct novel heterocyclic systems with significant potential in medicinal and materials science. rsc.orgnih.gov
Several synthetic strategies have been developed to access variously functionalized 1,4,2-benzodithiazines. A common and effective method involves the condensation reaction between 2-aminothiophenols and various carbonyl compounds. nih.gov For instance, the reaction with 1,3-dicarbonyl compounds provides a straightforward route to a range of 1,4,2-benzodithiazine derivatives. cbijournal.com Other approaches include the [2+2] cycloaddition of chlorosulfonyl isocyanate with dithiocarbamates, followed by an intramolecular cyclization under Friedel-Crafts conditions, which yields 3-dimethylamino-1,4,2-benzodithiazine 1,1-dioxides. jst.go.jp
Once synthesized, these scaffolds can be further functionalized. For example, a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives were effectively created starting from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines, demonstrating the scaffold's utility in building more elaborate structures with potential biological activity. mdpi.com The versatility of this scaffold bridges synthetic chemistry with pharmaceutical and industrial applications, making it a key area of ongoing research. rsc.orgnih.gov
Table 1: Synthetic Methods for 1,4,2-Benzodithiazine Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenols, 1,3-Dicarbonyls | Biocatalyst (Baker's Yeast), Methanol | Substituted 1,4-Benzothiazines | cbijournal.com |
| N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines | Aryl Aldehydes | 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides | mdpi.com |
| Dithiocarbamates | Chlorosulfonyl Isocyanate (CSI), Friedel-Crafts conditions | 3-Dimethylamino-1,4,2-benzodithiazine 1,1-dioxides | jst.go.jp |
| 2-Halogenosulfonamides | Isothiocyanates or Dithiocarbamates | 1,4,2-Benzodithiazine-1,1-dioxides | arkat-usa.org |
Contributions to Supramolecular Chemistry and Molecular Recognition
While the direct application of 7-Methyl-1,4,2-benzodithiazine in supramolecular chemistry is not extensively documented, the broader class of sulfur- and nitrogen-containing heterocycles, such as benzothiadiazoles, are recognized for their utility in designing systems for molecular recognition. These related structures are used as building blocks for fluorophores in analyte-sensing optical devices. mdpi.com The electronic properties of the benzodithiazine core, including its potential for photochromism and acidichromism, suggest its suitability for creating smart materials and sensors. nih.gov
Heterocyclic compounds containing sulfur and nitrogen atoms often serve as multidentate ligands capable of coordinating with various metals. nih.gov This property is fundamental in supramolecular chemistry for constructing new frameworks with specific host-guest recognition capabilities and potential bioactivity. nih.gov The development of chromogenic or fluorogenic chemosensors often relies on cores that can signal the presence of an analyte through changes in their optical properties, a role that benzodithiazine-related structures are well-suited to fill. mdpi.com
Role as Chemical Probes and Ligands in Biological Systems Research
The 1,4,2-benzodithiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. researchgate.net These compounds act as ligands that interact with various biological targets, making them valuable as chemical probes to study biological systems and as lead compounds in drug discovery. researchgate.net
Derivatives of 1,4,2-benzodithiazine have been investigated for a multitude of biological effects, including:
Anticancer Activity : Certain 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives have demonstrated notable antitumor activities. mdpi.com For example, specific compounds have shown selective cytotoxic effects against human cancer cell lines such as HeLa, MCF-7, and HCT-116. mdpi.com Another study synthesized 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, with some showing significant cytotoxic effects against ovarian and breast cancer cell lines. nih.gov
Anti-HIV Activity : Research has also highlighted the potential of benzodithiazine-dioxides in developing anti-HIV agents. nih.gov
Other Pharmacological Roles : The benzodithiazine template has been linked to diuretic, radioprotective, cholagogue, antiarrhythmic, and hypotensive activities, indicating its ability to interact with a diverse range of biological targets. mdpi.comnih.gov
The ability of these compounds to act as ligands is further exemplified by their isosteric relationship with other bioactive molecules. For instance, replacing the 1,2,4-thiadiazine ring in known ATP-sensitive potassium channel openers with a 1,4,2-dithiazine ring resulted in compounds with myorelaxant activity, albeit through a different mechanism of action. acs.org This highlights the scaffold's utility in probing biological pathways and developing new therapeutic agents. researchgate.netacs.org
Table 2: Bioactivity of Selected 1,4,2-Benzodithiazine Derivatives
| Compound Class | Biological Target/Activity | Cell Lines/Model | Key Finding | Reference |
|---|---|---|---|---|
| 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides | Anticancer | HeLa, MCF-7, HCT-116 | Compound 16 showed IC50 of 10 µM against HeLa cells. | mdpi.com |
| 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives | Anticancer | Ovarian (OVCAR-3), Breast (MDA-MB-468) | Compound 5h showed significant cytotoxic effects. | nih.gov |
| 3-alkyl/arylamino-1,4,2-benzodithiazine 1,1-dioxides | Myorelaxant | Smooth muscle cells | Exerted vasodilator activity through a distinct mechanism from KATP channel openers. | acs.org |
Development of Agrochemicals: Plant Growth Regulators and Activators Based on Benzodithiazine Structures
Beyond pharmaceuticals, the benzodithiazine scaffold shows significant promise in agricultural chemistry. Research has demonstrated that certain 1,4,2-benzodithiazine-1,1-dioxides possess plant growth-stimulating properties. arkat-usa.org
In one study, synthesized 1,4,2-benzodithiazine-1,1-dioxides were tested for their effect on plant growth. The compounds exhibited notable growth-stimulating activity on both monocotyledonous plants, such as winter wheat ("Bezosta" variety), and dicotyledonous plants like Barbarea arcuate. arkat-usa.org This discovery opens a pathway for developing novel plant growth regulators based on the benzodithiazine structure. Such compounds could potentially be used to enhance crop yields and improve plant resilience.
The broader families of benzothiazole (B30560) and benzoxazole derivatives, which are structurally related to benzodithiazines, have a well-established history in the development of agrochemicals with a wide spectrum of activities, including herbicidal, fungicidal, and antiviral properties. nih.gov This precedent further supports the potential of the 1,4,2-benzodithiazine scaffold as a fruitful area for the discovery of new and effective agrochemicals. researchgate.netchemimpex.com
Q & A
Q. How to establish structure-activity relationships for position-3 substituents?
- Methodology : Synthesize derivatives with varied R2 groups (e.g., alkyl, aryl, unsaturated chains) and test in standardized cytotoxicity panels. Statistical analysis (e.g., PCA) reveals that linear, unsaturated R2 groups correlate with improved potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
